Pifusertib hydrochloride
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Overview
Description
TAS-117 (hydrochloride) is a highly potent and selective, oral, allosteric pan-AKT inhibitor. It is under development for the treatment of advanced or metastatic solid tumors. The compound has shown significant anti-proliferative activity against multiple tumor cell lines derived from human cancers .
Chemical Reactions Analysis
TAS-117 (hydrochloride) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in modifying the functional groups of the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TAS-117 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT signaling pathway.
Biology: Investigated for its effects on cell proliferation, apoptosis, and autophagy.
Medicine: Under clinical trials for the treatment of advanced solid tumors and multiple myeloma.
Industry: Potential applications in the development of targeted cancer therapies .
Mechanism of Action
TAS-117 (hydrochloride) exerts its effects by inhibiting the activity of AKT, a key protein in the PI3K/AKT signaling pathway. This inhibition leads to a reduction in the phosphorylation of downstream targets, such as PRAS40, resulting in the suppression of cell proliferation and induction of apoptosis. The compound also enhances endoplasmic reticulum stress and autophagy, contributing to its anti-tumor activity .
Comparison with Similar Compounds
TAS-117 (hydrochloride) is compared with other AKT inhibitors, such as uprosertib and MK-2206. While all these compounds target the AKT pathway, TAS-117 (hydrochloride) is unique due to its high selectivity and potency. Similar compounds include:
Uprosertib: Another AKT inhibitor with a different selectivity profile.
MK-2206: A non-allosteric AKT inhibitor with broader activity
Properties
Molecular Formula |
C26H25ClN4O2 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22;/h2-13,31H,14-16,27H2,1H3;1H |
InChI Key |
JPKYUPVHSPWRNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O.Cl |
Origin of Product |
United States |
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